

Methyl 3,4,5-trimethoxycinnamate review articles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3,4,5-trimethoxycinnamate**

Cat. No.: **B3028416**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3,4,5-trimethoxycinnamate**: Synthesis, Biological Activity, and Analytical Perspectives

Authored by a Senior Application Scientist

Introduction

Methyl 3,4,5-trimethoxycinnamate is a naturally occurring phenylpropanoid ester, a compound that has garnered significant interest within the scientific community.^{[1][2]} As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), it belongs to a class of molecules recognized for their diverse and potent pharmacological activities.^{[3][4]} This technical guide provides a comprehensive overview of **methyl 3,4,5-trimethoxycinnamate**, from its fundamental chemical properties and synthesis to its broad spectrum of biological activities and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Methyl 3,4,5-trimethoxycinnamate, with the IUPAC name methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, is the methyl ester of 3,4,5-trimethoxycinnamic acid.^[2] It is structurally characterized by a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a methyl acrylate group. This compound is a solid at room temperature with a melting point of 99-100 °C.

Property	Value	Source
Molecular Formula	C13H16O5	
Molecular Weight	252.26 g/mol	
IUPAC Name	methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate	
CAS Number	20329-96-8	
Physical Description	Solid	
Melting Point	99 - 100 °C	

Natural Occurrence

Methyl 3,4,5-trimethoxycinnamate is found in various plant species. It has been identified in *Piper arborescens*, *Hedysarum polybotrys*, and is associated with the genus *Polygala*.^[3] Its precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is a well-known active metabolite from the root of *Polygala tenuifolia*, a plant utilized in traditional Chinese medicine.^{[2][3]}

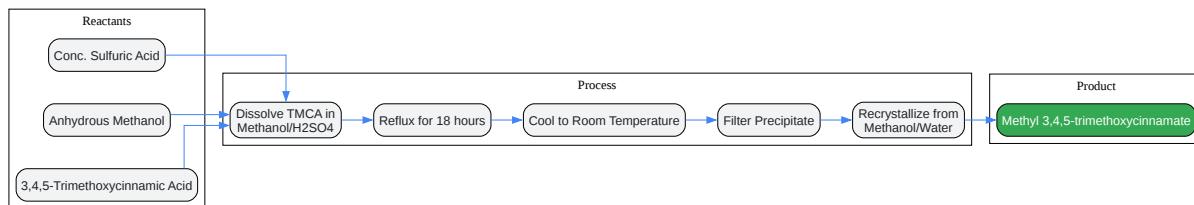
Synthesis of Methyl 3,4,5-trimethoxycinnamate

The synthesis of **methyl 3,4,5-trimethoxycinnamate** can be achieved through several methods. The most common and straightforward approaches are the Fischer esterification of 3,4,5-trimethoxycinnamic acid and the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid followed by esterification.

Experimental Protocol: Fischer Esterification

This method involves the direct esterification of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst.

Materials:


- 3,4,5-trimethoxycinnamic acid (TMCA)
- Anhydrous methanol

- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Brine
- Magnesium sulfate (anhydrous)
- Ethyl acetate
- Hexane

Procedure:

- To 50 mL of anhydrous methanol, cautiously add 2 mL of concentrated sulfuric acid.
- Dissolve 4.73 g (19.8 mmol) of 3,4,5-trimethoxycinnamic acid in the methanol/sulfuric acid mixture.
- Reflux the mixture for 18 hours.
- Allow the solution to cool to room temperature, which should result in the precipitation of the methyl ester crystals.
- Filter the precipitated solids.
- The remaining filtrate can be further refluxed and extracted with an organic solvent like ethyl acetate to recover more product.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and evaporate the solvent.
- Combine all the solid product and recrystallize from a 4:1 methanol:water mixture.
- Wash the final crystals with water during vacuum filtration to yield pure **methyl 3,4,5-trimethoxycinnamate**.

A notable improvement in reaction time can be achieved by using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[5]

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for **Methyl 3,4,5-trimethoxycinnamate** Synthesis.

Biological Activities and Pharmacological Potential

Derivatives of 3,4,5-trimethoxycinnamic acid, including the methyl ester, exhibit a wide array of biological activities, making them promising candidates for drug development.[3][4]

Antitumor Activity

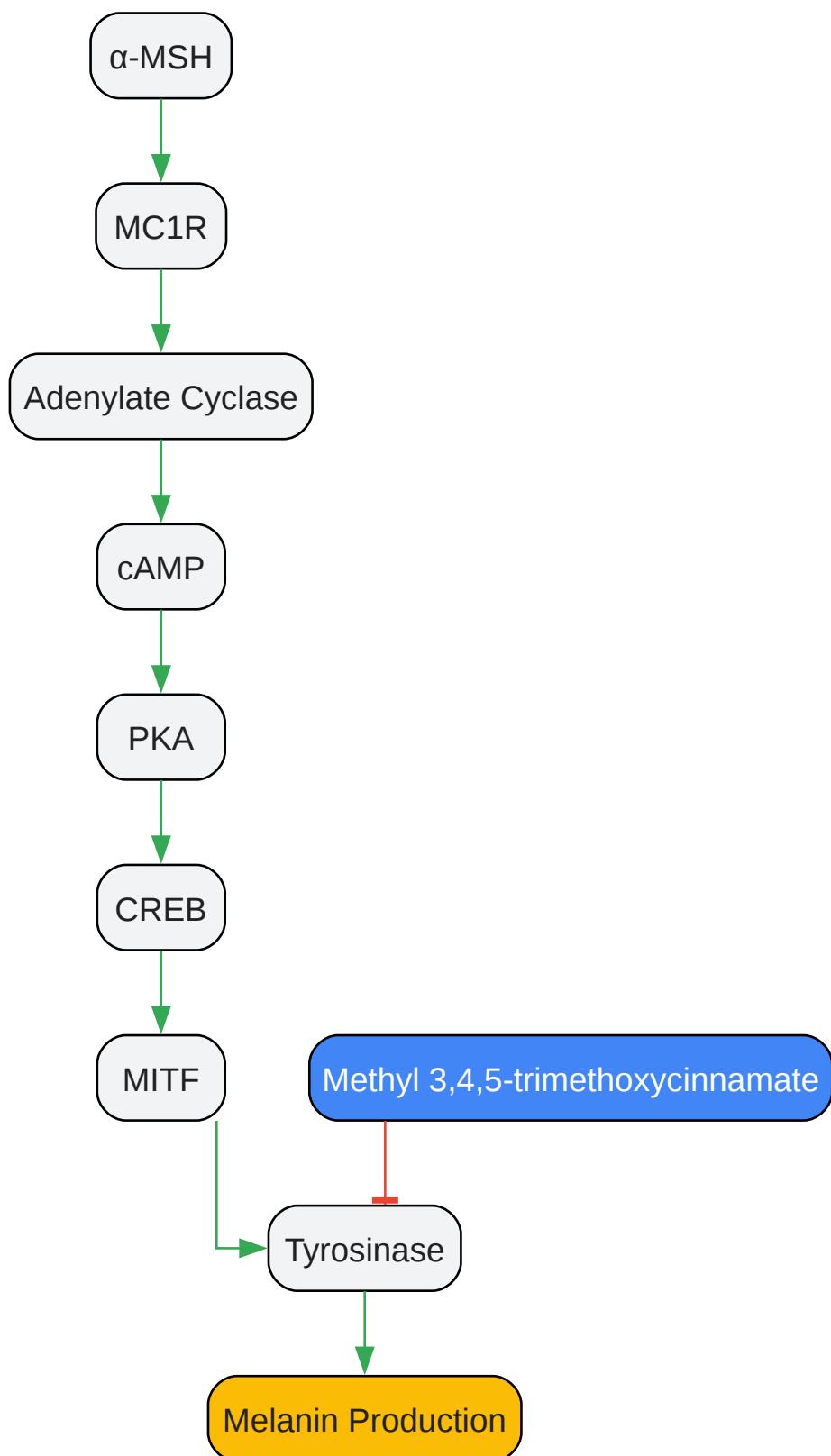
TMCA esters have shown potential as antitumor agents.[3] For instance, certain synthetic ester derivatives have demonstrated cytotoxicity against various cancer cell lines.[3] The mechanism often involves the induction of cell cycle arrest and apoptosis. The 3,4,5-trimethoxycinnamoyl group is considered a key pharmacophore that can be incorporated into other molecules to enhance their anticancer properties.

Antiviral Activity

TMCA esters have been investigated for their antiviral properties, particularly against Hepatitis B virus (HBV).^[3] Some synthetic analogues have displayed significant HBV inhibitory effects.

Central Nervous System (CNS) Activity

The parent compound, TMCA, has been reported to have anticonvulsant and sedative activities, acting as a GABAA/BZ receptor agonist.^[3] Derivatives of TMCA have been synthesized and evaluated for various CNS effects, including neuroprotective and anti-Alzheimer's potential.^[6] A study on trimethoxycinnamates showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.^[6]


Compound	AChE IC ₅₀ (μM)	BChE IC ₅₀ (μM)	Source
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate	46.18	32.46	[6]

Anti-inflammatory and Antioxidant Activity

Methyl 3,4,5-trimethoxycinnamate has demonstrated anti-inflammatory effects in macrophage cell lines.^[1] Furthermore, trimethoxybenzene derivatives, including **methyl 3,4,5-trimethoxycinnamate**, have shown considerable antioxidant activity, which was found to be significantly higher than that of arbutin.^[7]

Antimelanogenic Effects

In a study investigating inhibitors of melanogenesis, **methyl 3,4,5-trimethoxycinnamate** was found to decrease α-MSH-induced melanin production in B16F10 melanoma cells.^[7] It also inhibited tyrosinase activity, a key enzyme in melanin synthesis, suggesting its potential as a hypopigmenting agent.^[7]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of α -MSH-induced melanogenesis and inhibition by **Methyl 3,4,5-trimethoxycinnamate**.

Analytical Methods for Characterization and Quantification

The analysis of **methyl 3,4,5-trimethoxycinnamate** and its related compounds typically involves chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of **methyl 3,4,5-trimethoxycinnamate**. A typical setup would involve a C18 column with a gradient elution using a mixture of acidified water and acetonitrile.^[8] Detection is commonly performed using a Diode Array Detector (DAD).

Thin-Layer Chromatography (TLC) is a simpler and quicker method for monitoring the progress of a synthesis reaction. For instance, a mobile phase of toluene:acetic acid:ethanol (5:5:1) can be used to separate **methyl 3,4,5-trimethoxycinnamate** from its precursor, 3,4,5-trimethoxycinnamic acid.^[5]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation of the synthesized compound, confirming the presence of the characteristic protons and carbons of the trimethoxycinnamoyl and methyl ester groups.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O of the ester and the C=C of the alkene.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC/MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

Methyl 3,4,5-trimethoxycinnamate is a compound of significant scientific interest due to its natural origins and a wide range of promising biological activities. Its synthesis is well-established, and various analytical techniques are available for its characterization and quantification. The diverse pharmacological properties, including antitumor, antiviral, CNS, anti-inflammatory, and antimelanogenic effects, highlight its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action and structure-activity relationships will be crucial in harnessing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methyl 3,4,5-trimethoxycinnamate | 7560-49-8 | Benchchem [benchchem.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Fischer synthesis of methyl 3,4,5-trimethoxycinnamate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Methyl 3,4,5-trimethoxycinnamate review articles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028416#methyl-3-4-5-trimethoxycinnamate-review-articles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com